Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Description

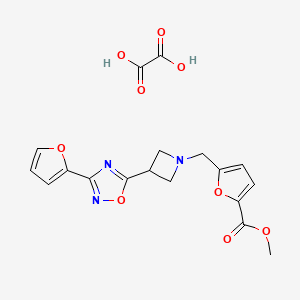

Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a fused azetidine-oxadiazole core linked to two furan rings. The oxalate salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications. Key structural elements include:

- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and antimicrobial properties .

- Azetidine: A strained four-membered ring that may influence conformational rigidity and binding affinity.

- Oxalate counterion: Improves crystallinity and bioavailability.

Properties

IUPAC Name |

methyl 5-[[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5.C2H2O4/c1-21-16(20)13-5-4-11(23-13)9-19-7-10(8-19)15-17-14(18-24-15)12-3-2-6-22-12;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEAMEVOLBSMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a synthetic compound that incorporates a furan moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be described by the following structure:

This structure features:

- Furan : A five-membered aromatic ring containing oxygen.

- Oxadiazole : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.00 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound possesses potent antibacterial activity, potentially making it a candidate for further pharmaceutical development against resistant bacterial strains .

Anticancer Activity

The compound's anticancer potential was assessed through cytotoxicity studies on various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects particularly against:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| HepG2 (liver cancer) | 12.5 |

| MCF7 (breast cancer) | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, which is crucial for halting cancer progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects in preclinical models. The compound was tested in a carrageenan-induced paw edema model in rats.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Compound Treatment (100 mg) | 45% |

| Compound Treatment (200 mg) | 60% |

These results indicate that the compound significantly reduces inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of furan and oxadiazole compounds. One derivative similar to this compound demonstrated an enhanced potency against Mycobacterium tuberculosis, indicating the relevance of structural modifications in improving biological activity .

Another study highlighted the role of the oxadiazole core in enhancing the lipophilicity and bioavailability of compounds, which is critical for their efficacy in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(3-(Furan-2-yl)-1,2,4-Oxadiazol-5-yl)-3-(Methylthio)propan-1-amine Oxalate (CAS 1820650-54-1)

This analog (C₁₂H₁₅N₃O₆S, MW 329.33) shares the 1,2,4-oxadiazole and furan motifs but replaces the azetidine and methyl carboxylate with a methylthio-propanamine chain. Key differences:

The azetidine in the target compound likely improves target binding due to conformational rigidity, while the methylthio group in the analog could increase lipophilicity and toxicity .

5-(Furan-2-yl)-4-Amino-1,2,4-Triazole Derivatives

Triazole derivatives (e.g., 5-(furan-2-yl)-4-amino-1,2,4-triazoles) exhibit acute toxicity (Class IV–V) modulated by substituents. For example:

- 3-Heptylthio substituents : Increase toxicity (LD₅₀ ~250 mg/kg).

- 3-Propylthio substituents : Reduce toxicity (LD₅₀ ~950 mg/kg) .

The target compound lacks the triazole core and sulfur-based substituents, suggesting lower acute toxicity. Its oxadiazole-azetidine framework may instead prioritize stability over acute bioactivity.

Comparison with Heterocyclic Derivatives

1,3,4-Oxadiazole Derivatives

Ethyl 2-methyl-5-(5-aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate () shares a furan-oxadiazole backbone but differs in heterocycle position (1,3,4- vs. 1,2,4-oxadiazole). Key contrasts:

- Synthetic Routes : 1,2,4-Oxadiazoles often require nitrile oxide cycloadditions, whereas 1,3,4-oxadiazoles form via hydrazide cyclization .

- Bioactivity : 1,3,4-Oxadiazoles show stronger antibacterial activity (MIC ~2 µg/mL against S. aureus), while 1,2,4-oxadiazoles prioritize kinase inhibition .

Thiadiazole-Containing Cephalosporins

Pharmacopeial thiadiazole derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) highlight heterocycle-dependent stability. Thiadiazoles enhance β-lactamase resistance but may reduce solubility compared to oxadiazoles .

Pharmacological and Toxicological Profiles

- Toxicity : The target compound’s lack of sulfur substituents (cf. triazole derivatives) and oxalate counterion may position it in toxicity Class III (LD₅₀ >500 mg/kg), safer than sulfur-rich analogs .

- Metabolic Stability : The 1,2,4-oxadiazole resists hydrolysis better than 1,3,4-oxadiazoles, favoring prolonged activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-((3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of the azetidine-oxadiazole core. Key steps include:

Oxadiazole formation : Cyclization of a thioamide intermediate with hydroxylamine under acidic conditions .

Azetidine functionalization : Coupling the oxadiazole-azetidine moiety to the furan carboxylate via a methylene linker using reductive amination or nucleophilic substitution .

Salt formation : Reaction with oxalic acid to yield the oxalate salt .

Critical conditions include temperature control (e.g., 60–80°C for cyclization), solvent selection (DMF or ethanol for coupling), and stoichiometric ratios to minimize by-products. Monitoring via TLC and NMR ensures intermediate purity .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

Methodological Answer: Comprehensive characterization requires:

Q. What solvents and conditions are optimal for stabilizing this compound during storage or experimentation?

Methodological Answer:

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Avoid chlorinated solvents due to potential reactivity with the oxadiazole ring .

- Storage : Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the ester group or oxadiazole ring oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms) .

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions with biological targets (e.g., enzymes) .

- Simulate IR and NMR spectra for cross-validation with experimental data .

Example workflow: Optimize geometry → Compute vibrational frequencies → Analyze frontier molecular orbitals .

Q. How do structural analogs of this compound compare in terms of biological activity, and what structure-activity relationships (SAR) can be inferred?

Methodological Answer: Key SAR insights from analogs (e.g., oxadiazole-azetidine derivatives):

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies may arise from metabolic instability or off-target effects. Strategies include:

Metabolite profiling : LC-MS/MS to identify degradation products (e.g., ester hydrolysis) .

Pharmacokinetic studies : Measure bioavailability and tissue distribution in rodent models .

Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity in physiological conditions .

Adjusting the formulation (e.g., prodrug design) or modifying the oxalate counterion may improve in vivo performance .

Q. How can researchers optimize the synthetic yield of the azetidine-oxadiazole core while minimizing side reactions?

Methodological Answer:

Q. What crystallographic data are available for related compounds, and how can they guide polymorph screening?

Methodological Answer: Crystal structures of analogs (e.g., 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine) reveal:

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water) .

- Oxalate salt formation : Control pH during acid addition to avoid decomposition (<pH 3) .

- Safety : Mitigate exothermic risks in cyclization steps using jacketed reactors with temperature feedback .

Q. How do computational and experimental binding affinity data correlate for this compound, and what adjustments improve predictive modeling?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. To improve models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.